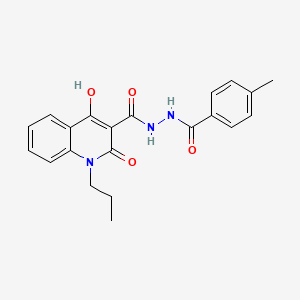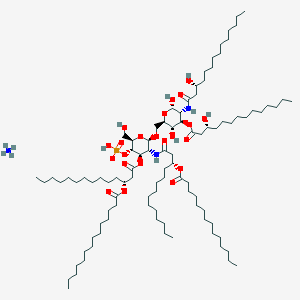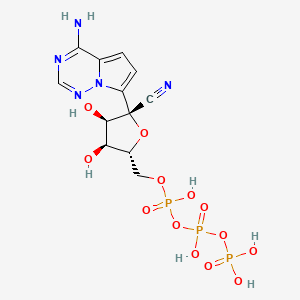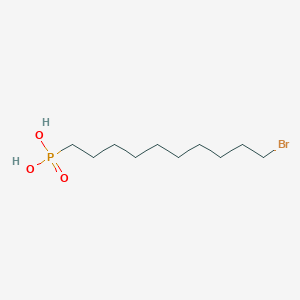
3-羟基异丁酸
描述
3-羟基异丁酸钠是一种化学化合物,在支链氨基酸缬氨酸的代谢中起中间体作用。它通过酶 3-羟基异丁酰辅酶 A 水解酶从 3-羟基异丁酰辅酶 A 中去除辅酶 A 部分而形成。该化合物参与各种代谢途径,在生物学和医学研究中具有重要意义 .
科学研究应用
3-羟基异丁酸钠在科学研究中具有广泛的应用:
化学: 它用于研究参与支链氨基酸代谢的酶,例如 3-羟基异丁酸脱氢酶的动力学和分布.
生物学: 该化合物是代谢途径的标志物,用于研究支链氨基酸在细胞能量稳态中的作用.
作用机制
3-羟基异丁酸钠通过其作为缬氨酸降解途径中的中间代谢物的作用发挥其作用。该化合物通过 3-羟基异丁酰辅酶 A 水解酶的作用形成,该酶去除 3-羟基异丁酰辅酶 A 中的辅酶 A 部分。这使 3-羟基异丁酸能够离开其起源细胞并进入循环 .
在目标组织中,3-羟基异丁酸影响脂肪酸摄取和脂质代谢。它增加内皮细胞对脂肪酸的摄取,并促进骨骼肌中脂质的积累。这些作用是通过涉及 3-羟基异丁酸脱氢酶和 3-羟酰基辅酶 A 脱氢酶等酶的特定分子途径介导的 .
类似化合物:
3-羟基异丁酸: 缬氨酸代谢中的中间体,类似于 3-羟基异丁酸,但没有钠盐成分.
2-羟基丁酸: 另一种参与氨基酸代谢的羟基酸,但具有不同的结构和功能特性.
3-羟基-3-甲基丁酸: 一种相关化合物,参与亮氨酸的代谢,亮氨酸是另一种支链氨基酸.
独特性: 3-羟基异丁酸钠因其在缬氨酸降解途径中的特殊作用以及其参与与胰岛素抵抗和 2 型糖尿病相关的代谢过程而具有独特性。它调节脂肪酸摄取和脂质代谢的能力使其有别于其他类似化合物 .
生化分析
Biochemical Properties
3-HIB plays a key role in the maintenance of normal physiology and energy homeostasis . It may act as a protective signaling substance as well as an important metabolic substrate . It interacts with enzymes such as 3-hydroxyisobutyrate dehydrogenase (EC: 1.1.1.31) and 3-hydroxyisobutyryl-CoA hydrolase (EC: 3.1.2.4) . These interactions are crucial for the metabolism of valine .
Cellular Effects
3-HIB has been associated with insulin resistance and type 2 diabetes . Concentrations of 3-HIB show a strong and stepwise increase in the circulation of people with prediabetes and type 2 diabetes, reflecting progression of systemic insulin resistance . It modulates lipid uptake and storage in muscle and adipose tissue . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 3-HIB involves its role as an intermediary metabolite in the valine degradation pathway . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 3-HIB on cellular function observed in in vitro or in vivo studies are dynamic and change over time
Dosage Effects in Animal Models
While there is limited information available on the dosage effects of 3-HIB in animal models, it is known that 3-HIB is associated with insulin resistance and type 2 diabetes
Metabolic Pathways
3-HIB is involved in several metabolic pathways, including valine, leucine and isoleucine degradation, β-alanine metabolism, and propanoate metabolism . It interacts with enzymes such as 3-hydroxyisobutyrate dehydrogenase and 3-hydroxyisobutyryl-CoA hydrolase .
Transport and Distribution
3-HIB is formed via removal of the CoA moiety of 3-HIB-CoA by the enzyme HIBCH . The lack of CoA allows 3-HIB to leave its cells of origin (e.g., liver, skeletal muscle, adipocytes), giving plasma concentrations around 10–25 μmol/L . This suggests that 3-HIB can be transported and distributed within cells and tissues.
Subcellular Localization
Given that it is an intermediary metabolite in the degradation of the branched-chain amino acid (BCAA) valine , it is likely that it is localized in the mitochondria where BCAA metabolism primarily occurs
准备方法
合成路线和反应条件: 3-羟基异丁酸钠的合成通常涉及 3-羟基异丁酰辅酶 A 的酶促水解。酶 3-羟基异丁酰辅酶 A 水解酶催化辅酶 A 部分的去除,从而形成 3-羟基异丁酸。该反应在生理条件下发生,该酶在肝脏、骨骼肌和脂肪细胞等各种组织中都有活性 .
工业生产方法: 3-羟基异丁酸钠的工业生产可能涉及利用微生物发酵的生物技术过程。可以对特定菌株的细菌或酵母进行改造,以过表达酶 3-羟基异丁酰辅酶 A 水解酶,从而提高 3-羟基异丁酸的产量。然后通过标准生化技术分离和纯化该化合物 .
化学反应分析
反应类型: 3-羟基异丁酸钠会发生各种化学反应,包括氧化、还原和取代。
常见试剂和条件:
氧化: 该化合物可以在酸性条件下使用高锰酸钾或过氧化氢等氧化剂氧化成 3-羟基异丁酸。
还原: 还原反应可以使用硼氢化钠等还原剂将 3-羟基异丁酸还原为相应的醇。
主要产物:
氧化: 3-羟基异丁酸
还原: 3-羟基异丁醇
取代: 根据所用试剂的不同,会有各种取代衍生物.
相似化合物的比较
3-Hydroxyisobutyric acid: An intermediate in the metabolism of valine, similar to 3-hydroxyisobutyrate but without the sodium salt component.
2-Hydroxybutyric acid: Another hydroxy acid involved in amino acid metabolism, but with different structural and functional properties.
3-Hydroxy-3-methylbutyrate: A related compound involved in the metabolism of leucine, another branched-chain amino acid.
Uniqueness: 3-Hydroxyisobutyrate (sodium salt) is unique due to its specific role in the valine degradation pathway and its involvement in metabolic processes related to insulin resistance and type 2 diabetes. Its ability to modulate fatty acid uptake and lipid metabolism distinguishes it from other similar compounds .
属性
IUPAC Name |
sodium;3-hydroxy-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Na/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJZIQZDAZLXEK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501342711 | |
| Record name | (±)-Sodium beta-hydroxyisobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219589-99-7 | |
| Record name | (±)-Sodium beta-hydroxyisobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-HIB produced in the body?
A1: 3-HIB is generated during the catabolism of valine, a branched-chain amino acid. This process primarily occurs in the mitochondria of various tissues, including skeletal muscle and adipose tissue. [, ]
Q2: Does 3-HIB contribute to insulin resistance?
A3: Elevated 3-HIB levels are linked to insulin resistance. Studies suggest that 3-HIB may promote the transport of fatty acids into muscle tissue, leading to lipid accumulation and ultimately contributing to insulin resistance and glucose intolerance. [, , , ] Additionally, reduced expression of the neutral amino acid transporter SLC7A10/ASC-1, which is associated with insulin resistance and obesity, leads to increased net release of 3-HIB from adipocytes. []
Q3: What is the molecular formula and weight of 3-HIB?
A3: The molecular formula of 3-HIB is C4H8O3. Its molecular weight is 104.10 g/mol.
Q4: Is there research available on the material compatibility and stability of 3-HIB under various conditions?
A4: The provided research focuses primarily on the biological and metabolic aspects of 3-HIB. Further investigation is needed to fully understand its material compatibility and stability under various environmental conditions.
Q5: Does 3-HIB exhibit any catalytic properties?
A5: Current research primarily focuses on 3-HIB's role as a metabolite and signaling molecule. Its potential catalytic properties remain an open area for further exploration.
Q6: How do structural modifications of 3-HIB affect its biological activity?
A6: The research provided does not offer specific information about the structure-activity relationship of 3-HIB. Further investigations focusing on structural analogs and their biological effects would be necessary to establish the impact of modifications on its activity.
Q7: What is known about the stability of 3-HIB under different conditions, and are there strategies to improve its formulation?
A7: While the provided research primarily focuses on 3-HIB's biological activity and implications, understanding its stability profile and exploring suitable formulation strategies would be crucial for its potential therapeutic applications.
Q8: What is known about the ADME profile of 3-HIB?
A8: While the research highlights the metabolic origin and activity of 3-HIB, further studies are needed to comprehensively understand its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion.
Q9: What in vitro and in vivo models have been used to study the effects of 3-HIB?
A12: Researchers have utilized both in vitro and in vivo models to investigate 3-HIB. In vitro studies using adipocyte cultures have revealed its impact on fatty acid uptake and glucose metabolism. [, ] In vivo studies in animal models have demonstrated its association with insulin resistance and glucose intolerance. [] Further research, particularly human clinical trials, would be essential to validate these findings and determine the therapeutic potential of modulating 3-HIB levels.
Q10: Are there known mechanisms of resistance to 3-HIB or cross-resistance with other compounds?
A10: The current research does not provide evidence of specific resistance mechanisms to 3-HIB. As research progresses and potential therapeutic applications are explored, investigating potential resistance mechanisms will be crucial.
Q11: Are there specific drug delivery strategies being explored to target 3-HIB to specific tissues?
A11: The research primarily emphasizes 3-HIB's role as an endogenous metabolite. If therapeutic applications involving 3-HIB manipulation are to be explored, targeted drug delivery strategies might be needed.
Q12: Is 3-HIB considered a potential biomarker for any metabolic disorders?
A16: Yes, elevated 3-HIB levels are associated with insulin resistance, type 2 diabetes, and obesity. [, , ] Studies have shown a positive correlation between circulating 3-HIB concentrations and HOMA2 of insulin resistance. [] Research also suggests its potential as a biomarker for monitoring metabolic changes after bariatric surgery. [] Further research may solidify its role as a diagnostic or prognostic tool.
Q13: What analytical techniques are commonly used to quantify 3-HIB levels?
A17: Gas chromatography-mass spectrometry (GC-MS/MS) is a widely used technique for accurately measuring 3-HIB levels in various biological samples, including blood and cell cultures. [, ] Nuclear magnetic resonance (NMR) spectroscopy is also employed, particularly in metabolomics studies investigating a broader range of metabolites, including 3-HIB. []
Q14: Is there information available regarding the environmental impact and degradation of 3-HIB?
A14: The provided research primarily focuses on the biological aspects of 3-HIB. More comprehensive studies are required to assess its environmental fate, persistence, and potential impact on ecosystems.
Q15: What is known about the dissolution rate and solubility of 3-HIB in different media?
A15: Detailed studies on the physicochemical properties of 3-HIB, including its dissolution and solubility in various solvents, are limited in the provided research. These properties would be critical for understanding its behavior in biological systems and for developing pharmaceutical formulations.
Q16: What methods are employed to validate the analytical techniques used for measuring 3-HIB?
A16: Analytical methods for 3-HIB quantification, like GC-MS/MS, are typically validated for accuracy, precision, specificity, linearity, range, limit of detection, and limit of quantification. These validation parameters ensure the reliability and reproducibility of the analytical data.
Q17: How is the quality of 3-HIB controlled during its production or use in research?
A17: If 3-HIB were to be manufactured for research or commercial purposes, stringent quality control measures would be implemented throughout the entire process, from raw material sourcing to final product release.
Q18: Can 3-HIB induce an immune response?
A18: Current research focuses primarily on the metabolic effects of 3-HIB. Further investigation is needed to understand its potential immunogenicity and effects on the immune system.
Q19: Does 3-HIB interact with drug transporters?
A19: The research does not provide specific information about the interaction of 3-HIB with drug transporters. This area requires further investigation, especially if 3-HIB is considered for therapeutic development.
Q20: Can 3-HIB induce or inhibit drug-metabolizing enzymes?
A20: The provided research primarily focuses on the metabolic effects of 3-HIB and its association with insulin resistance. Further studies are needed to understand its potential to modulate drug-metabolizing enzymes.
Q21: What is known about the biocompatibility and biodegradability of 3-HIB?
A25: As a naturally occurring metabolite, 3-HIB is generally considered biocompatible. It is readily metabolized within the body. [] Further studies focusing on its degradation pathways and potential for accumulation would be beneficial.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


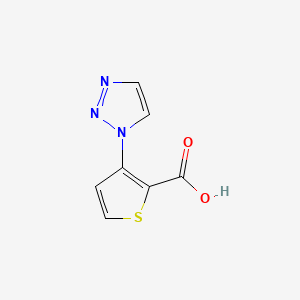
![N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B604900.png)

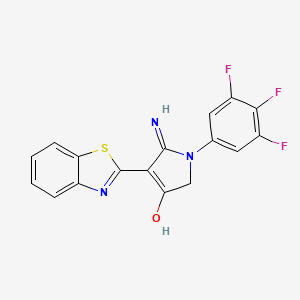
![N-(5-chloro-2-pyridinyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B604903.png)
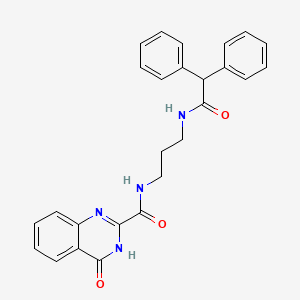
![4-oxo-N-{3-[(phenylsulfonyl)amino]propyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604907.png)
![8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione](/img/structure/B604908.png)
